tert-butyl N-(piperidin-4-yl)-N-propylcarbamate tert-butyl N-(piperidin-4-yl)-N-propylcarbamate
Brand Name: Vulcanchem
CAS No.: 874842-26-9
VCID: VC11652893
InChI: InChI=1S/C13H26N2O2/c1-5-10-15(11-6-8-14-9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
SMILES: CCCN(C1CCNCC1)C(=O)OC(C)(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

tert-butyl N-(piperidin-4-yl)-N-propylcarbamate

CAS No.: 874842-26-9

Cat. No.: VC11652893

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(piperidin-4-yl)-N-propylcarbamate - 874842-26-9

Specification

CAS No. 874842-26-9
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl N-piperidin-4-yl-N-propylcarbamate
Standard InChI InChI=1S/C13H26N2O2/c1-5-10-15(11-6-8-14-9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Standard InChI Key QTWHFJVFMAHKRT-UHFFFAOYSA-N
SMILES CCCN(C1CCNCC1)C(=O)OC(C)(C)C
Canonical SMILES CCCN(C1CCNCC1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl N-(piperidin-4-yl)-N-propylcarbamate is characterized by a piperidine ring substituted at the 4-position with a propylcarbamate group. The tert-butyl moiety confers steric bulk, enhancing metabolic stability, while the carbamate linkage offers hydrogen-bonding capabilities. Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H26N2O2\text{C}_{13}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight242.36 g/mol
IUPAC Nametert-butyl N-piperidin-4-yl-N-propylcarbamate
SMILESCCCN(C1CCNCC1)C(=O)OC(C)(C)C
CAS Registry Number874842-26-9

The compound’s structure enables interactions with biological targets, particularly enzymes and receptors requiring hydrophobic and hydrogen-bonding interactions.

Synthetic Pathways and Optimization

The synthesis of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate involves protecting the amine group of piperidin-4-ylpropylamine with a tert-butoxycarbonyl (Boc) group. A representative procedure includes:

  • Reaction Setup:

    • Piperidin-4-ylpropylamine is dissolved in dichloromethane (DCM) and cooled to 0°C.

    • Di-tert-butyl dicarbonate (Boc anhydride) is added dropwise in the presence of a base such as triethylamine or N,N-diisopropylethylamine .

  • Reaction Conditions:

    • Temperature: 0°C to room temperature.

    • Duration: 18–48 hours.

    • Yield: Up to 98% after purification via flash chromatography .

  • Workup:

    • The mixture is washed with 1M HCl and brine to remove excess reagents.

    • The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the product as a yellow oil .

This method highlights the efficiency of Boc protection in carbamate synthesis, ensuring high yields and scalability.

Biological Activity and Mechanistic Insights

Although specific pharmacological data for tert-butyl N-(piperidin-4-yl)-N-propylcarbamate are sparse, related carbamates exhibit:

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

  • Anticancer Properties: Induction of apoptosis in cancer cell lines through kinase pathway modulation.

  • Neuropharmacological Potential: Interaction with sigma receptors, implicated in neuroprotection and pain management.

Mechanistic studies typically employ molecular docking and binding assays to evaluate affinity for targets like HIV-1 protease or kinase enzymes.

Comparative Analysis with Structural Analogs

The uniqueness of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate becomes evident when compared to related carbamates:

  • tert-Butyl 3-(piperidin-4-yl)propylcarbamate:

    • Lacks the ether linkage, reducing polarity and altering target selectivity.

  • tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate:

    • Incorporates a phenyl group, enhancing aromatic stacking interactions but increasing metabolic susceptibility.

These structural variations highlight the importance of the propyl-carbamate chain in balancing solubility and binding efficacy.

Challenges and Future Directions

Current limitations include a paucity of in vivo studies and precise mechanistic data. Future research should prioritize:

  • Target Identification: High-throughput screening to map biological targets.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural Optimization: Modifying the propyl chain or piperidine substituents to enhance potency.

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